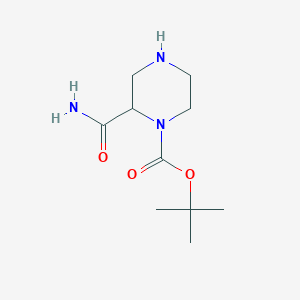

Tert-butyl 2-carbamoylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-carbamoylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEICGPURAVJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-carbamoylpiperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 2-carbamoylpiperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its use as a critical building block in medicinal chemistry.

Introduction and Strategic Importance

Tert-butyl (S)-2-carbamoylpiperazine-1-carboxylate (CAS No. 159485-29-7) is a chiral, mono-Boc-protected piperazine derivative. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] The presence of two nitrogen atoms allows for the introduction of diverse substituents, enabling fine-tuning of a compound's biological activity.[2]

The strategic placement of a carbamoyl group at the 2-position, adjacent to the Boc-protected nitrogen, introduces a key hydrogen bond donor and acceptor, which can be crucial for molecular recognition at a biological target. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the second nitrogen atom, making this compound a versatile intermediate for the synthesis of complex molecules and compound libraries.[3]

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, predicted values and data from its immediate precursor, 1-Boc-piperazine-2-carboxylic acid, provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C10H19N3O3 | [4] |

| Molecular Weight | 229.28 g/mol | [5] |

| CAS Number | 159485-29-7 | [6] |

| Boiling Point (Predicted) | 404.3 ± 40.0 °C | [4][7] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 15.75 ± 0.20 | [4] |

| Appearance | White to off-white solid (Expected) | Inferred from precursor |

| Precursor Melting Point | 231-239 °C (1-Boc-piperazine-2-carboxylic acid) |

Synthesis and Manufacturing

The most direct and common route to this compound is through the amidation of its corresponding carboxylic acid precursor, tert-butyl 1-Boc-piperazine-2-carboxylate. This transformation is a standard amide bond formation reaction, for which several reliable protocols exist.[8][9]

Synthetic Pathway Overview

Caption: Synthetic route from the carboxylic acid precursor.

Detailed Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol outlines a robust and widely used method for the synthesis of the title compound. The causality behind this choice of reagents lies in its efficiency and the minimization of side reactions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve the efficiency of the coupling reaction.[8][10]

Materials:

-

1-Boc-piperazine-2-carboxylic acid (1.0 equivalent)

-

Ammonium chloride (NH4Cl) (1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 1-Boc-piperazine-2-carboxylic acid (1.0 eq) and ammonium chloride (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm slowly to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product.

Spectral Characterization (Expected)

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the piperazine ring will appear as a series of multiplets in the 2.8-4.0 ppm range. The two protons of the primary amide (CONH2) would likely appear as two broad singlets.

-

¹³C NMR: The spectrum should show the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the Boc group around 155 ppm. The carbons of the piperazine ring would appear in the 40-50 ppm range. The carbonyl carbon of the amide will be further downfield.

-

IR Spectroscopy: The IR spectrum is expected to show a strong C=O stretching vibration for the carbamate at approximately 1690 cm⁻¹. The amide C=O stretch will likely appear around 1650 cm⁻¹. The N-H stretching of the primary amide should be visible as two bands in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.28 g/mol ).

Reactivity and Stability

The reactivity of this compound is dominated by the Boc protecting group.

-

Deprotection: The Boc group is stable to a wide range of conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in dioxane.[11] This orthogonality makes it highly valuable in multi-step synthesis.[12] The cleavage proceeds via the formation of a stable tert-butyl cation.[11]

Caption: Boc-deprotection of the piperazine nitrogen.

-

Stability: The compound is generally stable under basic and nucleophilic conditions, as well as hydrogenation.[13] It should be stored in a cool, dry place to prevent degradation.

-

Reactivity of the Second Nitrogen: Once the Boc group is removed, the secondary amine at the 1-position becomes available for a variety of reactions, including alkylation, acylation, and reductive amination, allowing for further elaboration of the molecule.

Applications in Drug Discovery

The 2-substituted piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[14] The ability to introduce functionality at the 2-position can influence the conformation of the piperazine ring and provide additional vectors for interacting with biological targets.

-

Central Nervous System (CNS) Agents: Piperazine derivatives are well-known for their activity in the CNS, and this scaffold is a common feature in drugs targeting various receptors in the brain.

-

Kinase Inhibitors: The piperazine moiety is often used as a core structure in the design of kinase inhibitors for the treatment of cancer.

-

Antiviral and Antibacterial Agents: The structural and electronic properties of the piperazine ring have been exploited in the development of various anti-infective agents.[2]

This compound serves as an invaluable starting material for creating libraries of compounds for high-throughput screening, enabling the exploration of structure-activity relationships around the 2-substituted piperazine core.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for related piperazine derivatives, the following should be considered:

-

Causes skin irritation. (H315)[8]

-

Causes serious eye irritation. (H319)[8]

-

May cause respiratory irritation. (H335)[8]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- BenchChem. (2025). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. BenchChem.

-

Chemsrc. (n.d.). CAS#:159485-29-7. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

- Google Patents. (2020). CN108033931B - Synthesis method of N-Boc piperazine.

-

material safety data sheet - diethyl ether 99% ar. (n.d.). Retrieved from [Link]

-

Alpha Chemika. (n.d.). DIETHYL ETHER For Synthesis. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Ether. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

MP Biomedicals. (n.d.). ETHER, ANHYDROUS UN1155-I. Retrieved from [Link]

-

University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0033713). Retrieved from [Link]

-

Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0033713) [hmdb.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-butyl (2S)-2-carbaMoylpiperazine-1-carboxylate | 159485-29-7 [amp.chemicalbook.com]

- 5. 159485-29-7|tert-Butyl (S)-2-carbamoylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. CAS#:159485-29-7 | 2-Methyl-2-propanyl (2S)-2-carbamoyl-1-piperazinecarboxylate | Chemsrc [chemsrc.com]

- 7. tert-butyl (2S)-2-carbaMoylpiperazine-1-carboxylate CAS#: 159485-29-7 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. N-Cyclohexyl-2-pyrrolidone(6837-24-7) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. zinc.5z.com [zinc.5z.com]

- 14. Patent Detail - Citation [help.patentexplorer.cas.org]

Structure Elucidation of 1-Boc-piperazine-2-carboxamide: A Multi-Technique, Self-Validating Approach

An In-depth Technical Guide:

Introduction: The Privileged Scaffold and the Need for Precision

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and its presence in a vast array of FDA-approved drugs, make it a cornerstone of drug design.[1][2] The derivative 1-Boc-piperazine-2-carboxamide is a particularly versatile synthetic intermediate, featuring a tert-butyloxycarbonyl (Boc) protecting group that enables regioselective reactions and a carboxamide handle for further molecular elaboration.[1][3]

However, the utility of this building block is entirely dependent on its structural integrity. For researchers, scientists, and drug development professionals, the unambiguous confirmation of its chemical structure is not a mere formality; it is a critical checkpoint that ensures the validity of subsequent synthetic transformations, the purity of the final active pharmaceutical ingredient (API), and the reliability of structure-activity relationship (SAR) studies.[4][5]

This in-depth guide eschews a simple recitation of analytical methods. Instead, it presents an integrated, self-validating workflow for the complete structure elucidation of 1-Boc-piperazine-2-carboxamide. We will explore the causality behind our choice of techniques—Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography—and demonstrate how their convergent data provides an unshakeable confirmation of the molecular structure.[6][7]

Pillar 1: Mass Spectrometry – Confirming the Molecular Blueprint

Mass spectrometry (MS) serves as our initial checkpoint, providing two fundamental pieces of information: the molecular weight and the molecular formula, which together constitute the molecule's blueprint. For a polar, non-volatile molecule like 1-Boc-piperazine-2-carboxamide, Electrospray Ionization (ESI) is the ionization method of choice, as it gently transfers ions from solution to the gas phase, minimizing fragmentation and preserving the molecular ion.[4]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile. Dilute to a final concentration of 10-100 µg/mL in the initial mobile phase.

-

Chromatographic Separation (Optional but Recommended):

-

System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 5% B and ramp to 95% B over several minutes to elute the compound and any impurities. The inclusion of formic acid aids in the protonation of the molecule for positive ion mode detection.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

-

Scan Mode: Full scan mode, typically from m/z 100 to 500, to detect the molecular ion.

-

Fragmentation Analysis (MS/MS): If available, perform tandem MS (MS/MS) on the primary molecular ion peak to induce and analyze characteristic fragmentation patterns.[6]

-

Expertise in Interpretation: Decoding the Spectra

The power of MS lies not just in identifying the molecular ion but also in interpreting its fragmentation. This provides corroborating evidence for the presence of key functional groups.

-

Molecular Ion ([M+H]⁺): The expected molecular formula is C₁₀H₁₈N₂O₄, with a molecular weight of 230.26 g/mol .[3][8] In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 231.13. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Diagnostic Fragmentation: The Boc group is notoriously labile in the gas phase. The most telling fragmentation pathway is the loss of the tert-butyl group ([M+H-56]⁺) or the entire Boc group as isobutylene and CO₂ ([M+H-100]⁺).[1] Observing a prominent peak at m/z 131.06 confirms the piperazine-2-carboxamide core, validating the presence of the protecting group.

Data Presentation: Expected Mass Spectrometry Peaks

| Ion Species | Description | Expected m/z (Monoisotopic) |

| [M+H]⁺ | Protonated Molecular Ion | 231.1340 |

| [M+Na]⁺ | Sodium Adduct | 253.1159 |

| [M+H-56]⁺ | Loss of tert-butyl group | 175.0713 |

| [M+H-100]⁺ | Loss of Boc group (isobutylene + CO₂) | 131.0658 |

Visualization: LC-MS Workflow

Caption: Workflow for LC-MS analysis of 1-Boc-piperazine-2-carboxamide.

Pillar 2: NMR Spectroscopy – Mapping the Atomic Connectivity

While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level constitution. It maps the carbon-hydrogen framework, revealing how atoms are connected and offering insights into the molecule's conformation in solution. We employ both ¹H and ¹³C NMR as a self-validating pair.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shifts of exchangeable protons (NH, NH₂).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for better signal dispersion.

-

Acquisition: Standard proton experiment. Key parameters include a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans) and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same instrument as ¹H NMR.

-

Acquisition: A proton-decoupled carbon experiment (e.g., zgpg30). A larger number of scans is required due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the complex piperazine signals.

-

Expertise in Interpretation: A Deep Dive into Chemical Shifts and Couplings

The NMR spectra of 1-Boc-piperazine-2-carboxamide are rich with information, but also with complexity arising from its stereochemistry and conformational dynamics.

-

¹H NMR Spectrum:

-

The Invariant Signpost (Boc Group): A sharp, intense singlet integrating to 9 protons will appear around δ 1.4-1.5 ppm .[5][9] This is the unmistakable signature of the tert-butyl group.

-

Piperazine Ring Protons: This is the most complex region, typically spanning δ 2.8-4.2 ppm . The signals will be multiplets, not simple triplets or doublets. This complexity is causal: the piperazine ring exists in a chair conformation, and the presence of the chiral center at C2 and the bulky Boc group at N1 makes the methylene protons diastereotopic (chemically non-equivalent). They will therefore have different chemical shifts and will couple to each other, resulting in complex splitting patterns.

-

Amide and NH Protons: The two protons of the carboxamide (-CONH₂) are also often diastereotopic due to restricted rotation around the C-N amide bond and will appear as two separate, often broad, signals. The piperazine NH proton will also be a broad singlet. These signals are "exchangeable" and will disappear upon adding a drop of D₂O to the NMR tube, a key confirmatory test.

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct signals in the low-field region: the Boc carbonyl around δ 155 ppm and the carboxamide carbonyl further downfield around δ 170-175 ppm .

-

Boc Group Carbons: A quaternary carbon signal for C(CH₃)₃ around δ 80 ppm and a strong methyl signal around δ 28 ppm .[9]

-

Piperazine Ring Carbons: A series of signals in the δ 40-60 ppm range. The DEPT experiments are crucial here to correctly assign the CH (C2) and the various CH₂ carbons of the ring.

-

Data Presentation: Expected NMR Chemical Shifts

| Group | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) |

| Boc -C(CH ₃)₃ | ~1.46 (s, 9H) | ~28.5 |

| Boc -C (CH₃)₃ | - | ~80.0 |

| Boc -C =O | - | ~155.0 |

| Piperazine Ring Protons | ~2.8-4.2 (m) | ~40-60 |

| Carboxamide -C =O | - | ~172.0 |

| Carboxamide -NH ₂ | Two broad singlets | - |

| Piperazine -NH | One broad singlet | - |

Visualization: NMR Structure Confirmation Logic

Caption: Logical flow for confirming molecular connectivity using NMR data.

Pillar 3: X-ray Crystallography – The Definitive 3D Structure

While MS confirms the formula and NMR confirms the connectivity, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure.[10][11] It allows us to visualize the molecule in the solid state, confirming not only the atom-to-atom connections but also the stereochemistry at the chiral center and the preferred conformation of the piperazine ring.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Critical Step): This is often the most challenging part of the experiment. High-quality single crystals are paramount.

-

Technique: Slow evaporation is a common and effective method.[12]

-

Procedure: Create a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture like ethyl acetate/hexanes). Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations, resulting in a sharper diffraction pattern.

-

The crystal is irradiated with a monochromatic X-ray beam and rotated, while a detector records the positions and intensities of the diffracted X-rays.[12]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms are determined using computational methods (e.g., direct methods).

-

This initial model is then refined against the experimental data to yield the final, precise 3D structure, including bond lengths, bond angles, and thermal parameters.[12]

-

Expertise in Interpretation: From Electron Density to Molecular Reality

The output of an X-ray diffraction experiment is an electron density map. The crystallographer fits the known atoms (C, N, O, H) into this map to build the final molecular model. For 1-Boc-piperazine-2-carboxamide, this model will definitively confirm:

-

Absolute Connectivity: Every bond will be visualized, leaving no doubt about the structure.

-

Ring Conformation: The piperazine ring will be shown to adopt a chair conformation, which is its lowest energy state.[2]

-

Stereochemistry: If a chiral synthesis was performed, the absolute configuration (R or S) at the C2 position can be determined.

-

Substituent Orientation: The analysis will reveal whether the carboxamide and other groups are in axial or equatorial positions, providing crucial data for understanding steric interactions.

Visualization: X-ray Crystallography Workflow

Caption: Experimental workflow for single-crystal X-ray diffraction.

Synthesis: The Self-Validating Triad

-

MS proposes a molecular formula.

-

NMR confirms the proposed carbon-hydrogen framework and functional groups consistent with that formula.

-

X-ray Crystallography provides the definitive 3D visualization, validating the connectivity determined by NMR and the formula from MS.

Any significant discrepancy between the data from these techniques signals a problem—either an impure sample or an incorrect structural assignment—and mandates further investigation.

Visualization: Integrated Elucidation Strategy

Caption: Integration of orthogonal analytical techniques for robust structure elucidation.

Conclusion

The structure elucidation of 1-Boc-piperazine-2-carboxamide is a case study in analytical rigor. It requires more than just generating data; it demands a logical, multi-pronged strategy where each technique cross-validates the others. By integrating the findings from mass spectrometry, comprehensive NMR analysis, and single-crystal X-ray diffraction, we build a layered, self-consistent argument that leads to an unambiguous and trustworthy structural assignment. For any scientist working in drug discovery and development, mastering this integrated approach is fundamental to ensuring the quality, reproducibility, and ultimate success of their research.

References

- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. (n.d.). BenchChem.

- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (2025, August 7). ResearchGate.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). National Institutes of Health (PMC).

- Supplementary Information. (n.d.). Princeton University, Macmillan Group.

- Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Comparative Guide. (n.d.). BenchChem.

- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (2001, December 1). NJIT Digital Commons.

- 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6. (n.d.). BenchChem.

- Piperazine. (n.d.). Wikipedia.

- Synthesis and Single Crystal X-Ray Structure of N,N′-Bis(Diphenylphosphino)Piperazine. (2025, August 7). ResearchGate.

- 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584. (n.d.). PubChem.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.

- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.

- A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives. (n.d.). BenchChem.

- 1-Boc-piperazine-2-carboxylic acid. (n.d.). Chem-Impex.

- Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase. An Application in the Synthesis of the Nucleoside Transport Blocker (-) Draflazine. (n.d.). Taylor & Francis Online.

- Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis.

- CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin.

- Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025, July 2). National Institutes of Health (PMC).

- Application of CE-ESI-MS in forensic toxicology. (n.d.). gtfch.org.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

CAS 1246030-06-7 physical properties and specifications

An In-depth Technical Guide to tert-Butyl 2-carbamoylpiperazine-1-carboxylate (CAS 1246030-06-7)

Abstract: This technical guide provides a comprehensive overview of the physical properties, specifications, and handling of this compound (CAS 1246030-06-7), a key building block in modern medicinal chemistry. While specific experimental data for this compound is not extensively published, this document synthesizes information from commercial suppliers and provides expert-guided protocols based on analogous structures. It is intended for researchers, chemists, and drug development professionals who require a practical understanding of this reagent's characteristics and its quality control assessment.

Introduction and Chemical Identity

This compound is a bifunctional molecule featuring a piperazine core. One nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. The second nitrogen is part of a primary amide substituent at the 2-position of the ring. This arrangement makes the compound a valuable intermediate for introducing a constrained diamine pharmacophore into a target molecule, a common motif in many biologically active agents.

The primary utility of this compound lies in its role as a synthetic building block.[1][2] The Boc-protected nitrogen allows for selective reaction at the secondary amine within the piperazine ring (once the amide is hydrolyzed or further modified) or, more commonly, serves to control the reactivity and solubility of the molecule during preceding or subsequent synthetic steps.

Table 1: Core Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 1246030-06-7 | [3][4][5] |

| Chemical Name | This compound | [4][5] |

| Synonyms | 2-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester | [3][6] |

| Molecular Formula | C₁₀H₁₉N₃O₃ | [3][4][5] |

| Molecular Weight | 229.28 g/mol | [3] |

| MDL Number | MFCD11223618 | [3][4] |

| SMILES | O=C(N1C(C(N)=O)CNCC1)OC(C)(C)C | [4] |

Physicochemical Properties and Specifications

Typical Properties and Specifications

Researchers should anticipate a product that meets the following general specifications. However, verification upon receipt is critical.

Table 2: Physical Properties and Commercial Specifications

| Property | Typical Value / Specification | Rationale and Commentary |

| Appearance | White to off-white solid or crystalline powder. | Based on analogous amide-containing Boc-piperidines.[8] The solid form is advantageous for handling and weighing. |

| Purity (by HPLC) | ≥95% - 98% | This is a standard purity range for commercial building blocks, ensuring minimal interference in subsequent reactions.[3][9] |

| Solubility | Soluble in methanol, chloroform, DMSO. Limited solubility in water. | The Boc group and hydrocarbon backbone confer solubility in polar organic solvents. Solubility in non-polar solvents like hexanes is expected to be lower. This profile is typical for moderately polar, protected amino acid derivatives.[10][11][12] |

| Melting Point | Not Available | [7] |

| Boiling Point | Not Available | [7] |

| Density | Not Available | [7] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound. The Boc protecting group is sensitive to strong acids, and the amide can be susceptible to hydrolysis under harsh acidic or basic conditions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[3][4] For long-term stability, protection from light is recommended.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Chemical Incompatibilities: Avoid strong oxidizing agents and strong acids, which can cleave the Boc group.

Analytical Workflow for Quality Control

Caption: Quality control workflow for CAS 1246030-06-7.

Protocol: Identity Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure elucidation. A ¹H NMR spectrum will confirm the presence of all proton environments, including the characteristic tert-butyl singlet, while a ¹³C NMR will confirm the carbon backbone.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve moderately polar compounds.

-

Acquisition:

-

Acquire a ¹H NMR spectrum. Key expected signals include:

-

A sharp singlet at ~1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

-

A series of multiplets between ~2.8-4.0 ppm corresponding to the non-equivalent protons of the piperazine ring.

-

Broad singlets corresponding to the amide (-CONH₂) and potentially a piperazine N-H proton (if present and not Boc-protected), which may exchange with residual water in the solvent.

-

-

Acquire a ¹³C NMR spectrum. Key expected signals include:

-

A signal at ~175 ppm for the amide carbonyl carbon.

-

A signal at ~155 ppm for the carbamate (Boc) carbonyl carbon.

-

Signals at ~80 ppm and ~28 ppm for the quaternary and methyl carbons of the Boc group, respectively.

-

Signals between ~40-50 ppm for the piperazine ring carbons.

-

-

-

Analysis: Compare the obtained spectra with reference spectra if available, or verify that all shifts and integrations are consistent with the proposed structure.

Protocol: Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reversed-phase method is suitable for this compound's polarity.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile). Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm (for the amide/carbamate chromophore) and/or Evaporative Light Scattering Detector (ELSD) for universal detection.

-

-

Analysis: Integrate the peak areas of all detected components. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The target should be ≥98%.

Synthetic Context

This compound is a product of multi-step synthesis. While the exact route used by a specific manufacturer is proprietary, a plausible synthetic pathway can be conceptualized based on standard organic chemistry principles. The following diagram illustrates a representative synthetic logic.

Caption: A plausible synthetic pathway for CAS 1246030-06-7.

Expertise & Causality:

-

Selective Mono-protection: The synthesis likely begins with piperazine, a symmetrical diamine. A crucial step is the selective reaction with one equivalent of Di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine. This is a standard procedure that leverages stoichiometry to minimize the formation of the di-protected byproduct.[13]

-

Amide Formation: The free secondary amine of 1-Boc-piperazine can then be reacted with a suitable electrophile to install the carbamoylmethyl group. However, to get the substituent at the C2 position, a more complex route starting from a chiral precursor or involving ring construction is more likely.

-

Alternative Routes: A more advanced synthesis might start from a protected amino acid, like Boc-aspartic acid, and build the piperazine ring around it to ensure the correct stereochemistry and substitution pattern from the outset.

Conclusion

This compound (CAS 1246030-06-7) is a valuable, albeit not extensively characterized, chemical intermediate for pharmaceutical research and development. While a complete physicochemical profile is absent from public literature, this guide provides a robust framework for its use. By leveraging data from analogous compounds and implementing a rigorous, self-validating QC workflow encompassing NMR and HPLC, researchers can confidently incorporate this building block into their synthetic programs.

References

- 1. tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate_TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C10H17ClN2O3 | CID 11334154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-Tert-butyl 2-cyclopropylpiperazine-1-carboxylate | C12H22N2O2 | CID 72210723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to Tert-butyl 2-carbamoylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-carbamoylpiperazine-1-carboxylate, a key building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, and analytical characterization. Furthermore, it explores the broader significance of the N-Boc-piperazine scaffold in drug discovery, offering insights for researchers, scientists, and professionals in pharmaceutical development. This guide is designed to be a practical resource, bridging fundamental knowledge with actionable experimental protocols and contextual understanding of its applications.

Introduction: The Significance of the Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and oral bioavailability. The ability to functionalize the nitrogen atoms allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles.

The introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, as seen in this compound, is a strategic maneuver in multi-step organic synthesis. This protecting group allows for selective reactions at the unprotected nitrogen, preventing undesired side reactions and enabling the controlled construction of complex molecules. This guide will focus on the specific attributes and methodologies associated with this compound, a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₃O₃ | [3] |

| Molecular Weight | 229.28 g/mol | [3] |

| CAS Number | 159485-29-7 | [3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | General knowledge |

Synthesis of this compound

The synthesis of this compound typically involves the protection of one of the nitrogen atoms of a pre-existing piperazine carboxamide. A common and effective method is the reaction of piperazine-2-carboxamide with di-tert-butyl dicarbonate (Boc₂O).

General Synthetic Pathway

The reaction proceeds via the nucleophilic attack of one of the piperazine nitrogens on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The choice of solvent and the control of reaction temperature are critical to ensure monosubstitution and prevent the formation of the di-Boc protected by-product.

Caption: General synthetic scheme for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

Piperazine-2-carboxamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or petroleum ether) for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine-2-carboxamide in the chosen solvent (e.g., DCM or THF). Add a suitable base, such as triethylamine, to the solution.

-

Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at 0 °C (ice bath). The slow addition is crucial to control the exothermicity of the reaction and minimize the formation of the di-protected by-product.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While specific spectra for this exact compound are not publicly available, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure and data from similar compounds.[2]

Expected ¹H NMR Spectral Features (in CDCl₃):

-

A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.

-

A series of multiplets in the range of 2.8-4.0 ppm corresponding to the protons of the piperazine ring.

-

Broad singlets for the amide (CONH₂) protons.

-

A broad singlet for the N-H proton of the piperazine ring (if not exchanged with deuterium).

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

A signal around 28 ppm for the methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals in the range of 40-55 ppm for the carbons of the piperazine ring.

-

A signal around 155 ppm for the carbonyl carbon of the Boc group.

-

A signal in the range of 170-175 ppm for the carbonyl carbon of the amide group.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

Sources

An In-depth Technical Guide to the Solubility of 1-Boc-piperazine-2-carboxamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-piperazine-2-carboxamide, a key intermediate in contemporary drug discovery and development. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes foundational physicochemical principles and data from structurally analogous compounds to predict its solubility profile. Furthermore, it offers a robust, step-by-step experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate reliable data for their specific applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in organic media.

Introduction: The Strategic Importance of 1-Boc-piperazine-2-carboxamide

1-Boc-piperazine-2-carboxamide is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperazine core is a "privileged scaffold," frequently found in centrally active agents, while the carboxamide and the N-tert-butoxycarbonyl (Boc) protecting group provide critical handles for synthetic elaboration.[1] The Boc group not only masks the reactivity of the piperazine nitrogen but also significantly modulates the molecule's physicochemical properties, including its solubility.[2]

A thorough understanding of the solubility of 1-Boc-piperazine-2-carboxamide is paramount for its effective use in:

-

Reaction Optimization: Ensuring the compound remains in solution is critical for achieving optimal reaction kinetics and yields.

-

Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.

-

Formulation Development: For compounds intended for biological screening, solubility in pharmaceutically relevant solvents is a key determinant of bioavailability.[3]

This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide the practical means to validate these predictions experimentally.

Physicochemical Profile and Predicted Solubility

The solubility of a molecule is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For 1-Boc-piperazine-2-carboxamide, three key structural motifs dictate its behavior.

-

Piperazine-2-carboxamide Core: This portion of the molecule is relatively polar. The two nitrogen atoms of the piperazine ring and, crucially, the primary amide (-CONH₂) can act as both hydrogen bond donors and acceptors.[4][5] Amides are known to engage in strong intermolecular hydrogen bonding, which can lead to high crystal lattice energy and potentially lower solubility in non-polar solvents.[4] The presence of the amide group is expected to enhance solubility in polar, protic solvents.

-

Tert-butoxycarbonyl (Boc) Group: The bulky, lipophilic Boc group significantly increases the non-polar character of the molecule.[2] This group will enhance solubility in less polar organic solvents and decrease solubility in highly polar, aqueous media.

-

Overall Molecular Structure: The combination of a polar, hydrogen-bonding core with a large, non-polar protecting group results in a molecule with balanced or amphiphilic properties. Its solubility will be highly dependent on the solvent's ability to effectively solvate both the polar and non-polar regions of the molecule.

The interplay of these features is visually represented in the diagram below.

Caption: Key structural features of 1-Boc-piperazine-2-carboxamide.

Predicted Qualitative Solubility Table

Based on the structural analysis and data from analogous compounds like Boc-protected piperidines and N-acetyl amino acid amides, the following qualitative solubility profile is predicted.[6][7] This table should be used as a starting point for experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Excellent hydrogen bond acceptors, capable of solvating both the amide and the Boc group. |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, highly polar and an excellent solvent for many drug-like molecules.[6] | |

| Acetonitrile (ACN) | Moderate | Less polar than DMF/DMSO; solubility may be limited by the strong intermolecular forces of the amide. | |

| Tetrahydrofuran (THF) | Moderate | Lower polarity and weaker H-bond accepting capability may limit solubility. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Can act as both H-bond donor and acceptor, effectively solvating the polar core. The non-polar Boc group may limit very high solubility.[6][8] |

| Ethanol (EtOH) | Moderate | Slightly less polar than methanol, which may result in slightly lower solubility. | |

| Isopropanol (IPA) | Low to Moderate | Increased alkyl character compared to MeOH/EtOH makes it a poorer solvent for the polar amide group.[9] | |

| Non-Polar / Ethers | Dichloromethane (DCM) | Moderate | Can solvate the Boc group well, but its limited polarity and lack of H-bonding will struggle to break the crystal lattice energy dominated by the amide interactions.[8] |

| Ethyl Acetate (EtOAc) | Low to Moderate | Moderate polarity and H-bond accepting ability, but likely insufficient to fully solvate the molecule. | |

| Diethyl Ether | Low / Insoluble | Insufficient polarity to overcome the intermolecular hydrogen bonding of the amide group. | |

| Hydrocarbons | Hexanes, Heptane | Insoluble | Highly non-polar solvents will not effectively solvate the polar piperazine-carboxamide core. |

Experimental Determination of Thermodynamic Solubility

Given the predictive nature of the analysis above, experimental determination is crucial for obtaining accurate, actionable data. The "gold standard" for this is the shake-flask method , which measures the equilibrium or thermodynamic solubility of a compound.[10] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute, typically by High-Performance Liquid Chromatography (HPLC).[11][12]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the comprehensive workflow for determining the solubility of 1-Boc-piperazine-2-carboxamide.

Caption: Experimental workflow for thermodynamic solubility measurement.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 1-Boc-piperazine-2-carboxamide in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

1-Boc-piperazine-2-carboxamide (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

Volumetric flasks and pipettes for standard and sample preparation

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of Slurry:

-

Add an excess amount of solid 1-Boc-piperazine-2-carboxamide to a 2 mL glass vial. "Excess" means enough solid should remain undissolved at equilibrium (e.g., 5-10 mg).

-

Accurately add a known volume of the test solvent (e.g., 1.0 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A duration of 24 hours is typically adequate for most small molecules.[10] A preliminary time-course experiment (e.g., sampling at 4, 8, 24, and 48 hours) can be run to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the solid to settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic solid particles.[13]

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 1-Boc-piperazine-2-carboxamide in a suitable solvent (in which it is highly soluble, e.g., DMSO or acetonitrile) at a known high concentration (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.

-

-

HPLC Analysis:

-

Dilute the filtered supernatant with an appropriate solvent to ensure the concentration falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Analyze the calibration standards and the diluted samples by HPLC-UV. The detection wavelength should be set to a λ_max where the compound has strong absorbance.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (r²) of >0.99.

-

-

Calculation and Reporting:

-

Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

-

Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor.

-

Report the final solubility as an average of the replicates, along with the standard deviation, in units of mg/mL and/or µM.

-

Conclusion and Recommendations

While specific published data for 1-Boc-piperazine-2-carboxamide is scarce, a systematic analysis of its structural components allows for a reasoned prediction of its solubility profile. The molecule's amphiphilic nature—a polar carboxamide core and a non-polar Boc group—suggests it will exhibit the highest solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in polar protic solvents like methanol.

For any critical application in research and development, these predictions must be confirmed through rigorous experimental measurement. The detailed shake-flask protocol provided in this guide offers a reliable and accurate method for generating this essential data. By combining theoretical prediction with empirical validation, researchers can confidently handle and utilize 1-Boc-piperazine-2-carboxamide to its full potential in the synthesis of novel chemical entities.

References

-

Benchchem. Addressing solubility issues of Boc-Aminooxy-PEG4-CH2-Boc in organic solvents.

-

Avdeef, A. (2012). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Chemical Information and Modeling, 52(10), 2584-2596.

-

Huuskonen, J. (2008). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmacy and Pharmacology, 60(9), 1161-1166.

-

Huuskonen, J. (2008). Prediction of drug solubility from molecular structure using a drug-like training set. ResearchGate.

-

Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.

-

NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.

-

Evotec. Thermodynamic Solubility Assay.

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Domainex. Thermodynamic Solubility Assay.

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3019914, Piperazine-2-carboxamide.

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.

-

National Center for Biotechnology Information. (2018). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

-

Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.

-

Wikipedia. Piperazine.

-

Solubility of Things. Amides: Structure, Properties, and Reactions.

-

Principles of Drug Action 1, Spring 2005, Amides.

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed.

-

Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

-

ResearchGate. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.

-

Fisher Scientific. SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid.

-

Solubility of Things. Piperidine.

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.

-

Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents.

-

DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems.

-

Benchchem. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid.

-

Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

-

ResearchGate. Reactions of the carboxamide group.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Prediction of drug solubility from molecular structure using a drug-like training set | Semantic Scholar [semanticscholar.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. nbinno.com [nbinno.com]

- 7. Spiber.inc | Official Website [spiber.inc]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. evotec.com [evotec.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Introduction to Chiral Piperazine Building Blocks for Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across diverse therapeutic areas.[1][2] Its unique physicochemical properties—including high water solubility, tunable basicity, and the ability to engage in multiple hydrogen bonding interactions—make it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] While N-substituted piperazines have been extensively explored, the introduction of stereocenters on the carbon framework of the ring unlocks a vast, three-dimensional chemical space, offering significant opportunities for enhancing target affinity and selectivity.[5] This guide provides an in-depth exploration of the primary synthetic strategies for accessing these critical chiral piperazine building blocks, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for their preparation.

The Strategic Importance of Chirality in the Piperazine Scaffold

The piperazine moiety's six-membered ring with two nitrogen atoms at the 1 and 4 positions provides a conformationally constrained yet flexible scaffold.[2][6] These nitrogens, with their distinct pKa values, can be protonated under physiological conditions, enhancing aqueous solubility and bioavailability.[1] The introduction of chirality transforms this versatile scaffold into a high-precision tool for molecular recognition.

-

Enhanced Target Specificity: Enantiomers of a drug often exhibit different pharmacological activities. A specific stereoisomer may fit perfectly into a biological target's binding site, while its mirror image may be inactive or, in some cases, cause off-target effects. Accessing enantiomerically pure piperazines is therefore crucial for developing safer and more efficacious medicines.[7]

-

Exploration of 3D Chemical Space: Carbon-substituted piperazines move beyond the largely flat chemical space of N-aryl derivatives, introducing defined three-dimensional vectors. This allows for more precise and intricate interactions with complex biological targets like enzymes and receptors.[5]

-

Intellectual Property: Novel chiral entities provide a strong basis for new intellectual property, a critical consideration in drug development.

The challenge, and the focus of this guide, lies in the efficient and stereocontrolled synthesis of these valuable building blocks.

Core Strategies for Asymmetric Synthesis of Chiral Piperazines

The synthesis of enantiopure piperazines can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Strategy 1: Synthesis from the Chiral Pool

This is one of the most robust and widely used methods, leveraging readily available and inexpensive chiral starting materials, such as natural α-amino acids.[8] This approach builds the piperazine core with a pre-defined stereocenter, ensuring high enantiopurity.

Causality and Experimental Rationale: The core principle is to use the inherent chirality of the starting material to direct the stereochemistry of the final product. Amino acids are ideal precursors as they provide a C-N bond and a stereocenter at the α-carbon. The synthesis typically involves the construction of a 1,2-diamine intermediate from the amino acid, followed by cyclization to form the piperazine ring. Orthogonal protecting groups (e.g., Boc, Cbz) are essential to differentiate the two nitrogen atoms for subsequent selective functionalization.[9]

Experimental Protocol: Synthesis of an Orthogonally Protected 2-Substituted Piperazine from an α-Amino Acid [9]

This protocol describes a practical, scalable four-step synthesis starting from a generic L-amino acid.

-

Step 1: Reduction of the Amino Acid:

-

To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add the L-amino acid (1.0 eq.).

-

Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the crude chiral amino alcohol, which is used directly in the next step.

-

-

Step 2: Orthogonal Protection of the Diamine Precursor:

-

Dissolve the crude amino alcohol in dichloromethane (DCM).

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and stir at room temperature for 12 hours to protect the nitrogen.

-

Activate the hydroxyl group by converting it to a leaving group (e.g., mesylate or tosylate) by reacting with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).

-

Displace the leaving group with an amine (e.g., benzylamine) to form the orthogonally protected 1,2-diamine.

-

-

Step 3: Aza-Michael Addition for Cyclization:

-

The key ring-forming step involves an aza-Michael addition. The orthogonally bis-protected chiral 1,2-diamine is reacted with an in situ generated vinyl diphenyl sulfonium salt (derived from 2-bromoethyl-diphenylsulfonium triflate).[9]

-

This transformation efficiently forms the six-membered piperazine ring.

-

-

Step 4: Final Deprotection/Functionalization:

-

The protecting groups can be selectively removed to allow for further diversification at either nitrogen atom, yielding the desired chiral piperazine building block.

-

Strategy 2: Catalytic Asymmetric Synthesis

This approach constructs the chiral piperazine core from achiral or prochiral precursors using a chiral catalyst. This strategy is highly efficient and atom-economical, making it attractive for large-scale synthesis.

-

Asymmetric Hydrogenation: A powerful method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[10] The use of a chiral phosphine ligand, such as (R)-TolBINAP, with a palladium source induces enantioselectivity, providing chiral disubstituted piperazin-2-ones with excellent diastereo- and enantioselectivities. These intermediates can then be readily reduced to the corresponding chiral piperazines using reagents like LiAlH₄ without loss of optical purity.[10]

-

Asymmetric Allylic Alkylation: The Stoltz group developed a palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones.[11][12] This method allows for the synthesis of highly enantioenriched α-secondary and, notably, α-tertiary piperazin-2-ones—a class of compounds that are otherwise difficult to access.[11] The resulting products can be reduced to furnish the chiral piperazines, which have been incorporated into medicinally relevant analogues, such as those of imatinib.[12]

Causality and Experimental Rationale: The success of these methods hinges on the design of the chiral ligand. The ligand coordinates to the metal center (e.g., Palladium), creating a chiral environment that forces the substrate to approach and react from a specific face, leading to the preferential formation of one enantiomer. The choice of ligand, solvent, and additives is critical and often requires careful optimization to achieve high enantiomeric excess (ee). For instance, in the hydrogenation of pyrazin-2-ols, acidic additives like TsOH·H₂O were found to be crucial for achieving high selectivity.[10]

Strategy 3: Asymmetric Lithiation of a Pre-formed Ring

For direct functionalization of the piperazine core, asymmetric deprotonation followed by trapping with an electrophile is a powerful modern strategy. This method utilizes a chiral base, typically a complex of s-butyllithium (s-BuLi) and a chiral diamine like (-)-sparteine, to selectively remove a proton from one of the prochiral α-carbons.[13][14]

Causality and Experimental Rationale: The N-Boc group is crucial as it acts as a directed metalation group (DMG), acidifies the adjacent α-protons, and stabilizes the resulting organolithium intermediate.[15] The s-BuLi/(-)-sparteine complex forms a well-defined chiral structure that preferentially abstracts one of the two diastereotopic α-protons. The resulting lithiated species maintains its configuration long enough to be trapped by an electrophile, leading to the formation of an α-substituted piperazine with high enantioselectivity.[13] This method's success can be sensitive to the N-substituent and the electrophile used, sometimes requiring careful optimization and mechanistic study.[13][14]

Strategy 4: Chiral Resolution

Resolution separates a racemic mixture of piperazines into its constituent enantiomers. While not a synthetic method in the strictest sense, it is a pragmatic and industrially relevant approach.

-

Classical Resolution: This involves reacting the racemic piperazine base with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[16] These salts have different physical properties, such as solubility, allowing one diastereomer to be selectively crystallized from solution. The salt is then treated with a base to liberate the enantiomerically pure piperazine. A systematic screening of resolving agents and solvents is key to developing an efficient process.[16][17]

-

Enzymatic Kinetic Resolution: This method uses an enzyme (e.g., a lipase) that selectively acylates or deacylates one enantiomer of the piperazine derivative at a faster rate, leaving the other enantiomer unreacted.[12][18] This allows for the separation of the reacted and unreacted enantiomers.

Comparison of Synthetic Strategies

The selection of a synthetic route depends on project-specific goals such as scale, cost, and desired structural complexity.

| Strategy | Starting Materials | Key Features | Advantages | Disadvantages |

| Chiral Pool Synthesis | Amino acids, natural products | Builds core from a chiral source.[8][19] | High enantiopurity, reliable, well-established. | Can be step-intensive; limited to the chirality of available starting materials. |

| Catalytic Asymmetric Synthesis | Prochiral olefins, enamides | Chiral catalyst induces stereoselectivity.[10][11] | Highly efficient, atom-economical, scalable. | Catalyst cost, requires extensive optimization of reaction conditions. |

| Asymmetric Lithiation | N-Boc protected piperazines | Direct C-H functionalization of the ring.[13][14] | High convergence, rapid access to analogs. | Requires cryogenic temperatures; sparteine is toxic and not always available. |

| Chiral Resolution | Racemic piperazines | Separation of enantiomers.[16][18] | Pragmatic, often used in process chemistry. | Theoretical max yield of 50% per enantiomer; requires screening of conditions. |

Analytical Verification of Chiral Purity

Confirming the stereochemical integrity of the synthesized building blocks is a non-negotiable step. The primary metric is enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The separation is achieved on a column packed with a chiral stationary phase (CSP). Different enantiomers interact differently with the CSP, leading to different retention times and allowing for their quantification.[18][20]

-

Chiral Capillary Electrophoresis (CE): An alternative method that uses a chiral selector (e.g., a cyclodextrin derivative) in the background electrolyte to achieve separation of enantiomers based on their differential mobility in an electric field.[21]

Conclusion and Outlook

Chiral piperazine building blocks are indispensable tools in modern drug discovery, enabling the synthesis of complex molecules with enhanced potency and selectivity. The synthetic toolbox for accessing these scaffolds is mature and diverse, ranging from classic chiral pool approaches to modern catalytic asymmetric C-H functionalization. The choice of method requires a careful analysis of the target structure, scalability requirements, and economic factors. As our understanding of asymmetric catalysis and reaction mechanisms deepens, we can expect the development of even more efficient, sustainable, and versatile methods for constructing these invaluable heterocycles, further expanding the accessible chemical space for the next generation of therapeutics.[7][22]

References

- Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759.

- Wang, D., Chen, Z., & Zhang, X. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

- Firth, J. D., O'Brien, P., & Campos, K. R. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659.

-

Chamakuri, S., Tang, S. A., Tran, K. A., Viveki, P., & Watowich, S. J. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

- van den Berg, R. J. F., Elsinga, P. H., & Feringa, B. L. (2007). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 5(10), 1511-1513.

- Schepmann, D., Lotte, L., & Wünsch, B. (2012).

-

G G, P., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

-

Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie (International ed. in English), 53(49), 13629–13633. [Link]

- Al-Ghorbani, M., et al. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. IntechOpen.

- Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6).

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]

- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry. BenchChem.

-

Faizan, F., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

- G G, P., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online, 17(9), 969-984.

-

Pospelov, S. V., & Sukhorukov, A. Y. (2023). Assembly of 2-substituted piperazines and fused piperazine derivatives from primary amines via sequential double oximinoalkylation and reductive cyclization. ResearchGate. [Link]

- Magriotis, P. A. (2020).